molecular formula C20H16O3 B5611065 3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one

3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B5611065
M. Wt: 304.3 g/mol
InChI Key: JADUSYKIMZLKJN-UHFFFAOYSA-N
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Description

3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one is a chemical compound belonging to the furochromenone class, which is of significant interest in medicinal chemistry and pharmacological research. This specific derivative is characterized by a phenyl group at the 3-position and a propyl chain at the 5-position of the fused furochromenone ring system. Furochromenones are structurally related to psoralens, a group of compounds known for their diverse biological activities . The primary research value of this compound is its potential as a modulator of potassium channels. Evidence suggests that related psoralen-based compounds can act as inhibitors of the Kv1.3 potassium channel, a target implicated in various pathological conditions . Specifically, inhibitors that target the mitochondrial-located Kv1.3 channel (mtKv1.3) have been shown to interact with Complex I of the respiratory chain. This interaction can facilitate a diversion of electrons from Complex I to molecular oxygen, leading to a massive production of toxic Reactive Oxygen Species (ROS) and subsequently inducing cell death in cancer cells that express the channel . This mechanism highlights a promising avenue for the development of novel anti-cancer therapeutics. Researchers can utilize this high-purity compound as a key intermediate for further chemical modification or as a pharmacological tool to study potassium channel function and its role in cellular processes such as proliferation and apoptosis. All research must be conducted in accordance with laboratory safety guidelines. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-phenyl-5-propylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c1-2-6-14-9-20(21)23-19-11-18-16(10-15(14)19)17(12-22-18)13-7-4-3-5-8-13/h3-5,7-12H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADUSYKIMZLKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the furochromenone class, characterized by a furan ring fused to a chromenone moiety. The molecular formula is C17H16O3C_{17}H_{16}O_3, with a molecular weight of approximately 284.31 g/mol. Its structural features contribute to its reactivity and biological properties.

Chemistry

In synthetic chemistry, 3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one serves as a versatile building block for the synthesis of more complex molecules. The compound can undergo various chemical reactions, including:

  • Oxidation : Converts the compound into ketones or carboxylic acids.
  • Reduction : Can be transformed into alcohols or alkanes.
  • Substitution : Allows for the introduction of different functional groups through electrophilic and nucleophilic substitution reactions.

These reactions are essential for developing new materials and chemical processes in industrial applications.

Biology

Research has highlighted the potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Notable findings include:

  • Antimicrobial Activity : A study demonstrated that this compound effectively inhibited the growth of Listeria monocytogenes and Staphylococcus aureus at concentrations as low as 1.5 mM, indicating its potential use in food safety and preservation.
  • Cytotoxicity Against Cancer Cells : In vitro studies on breast cancer cell lines revealed that this compound exhibited significant cytotoxicity (IC50 = 10 µM), comparable to established chemotherapeutic agents like doxorubicin.

Medicine

The compound is being explored for its therapeutic effects in treating skin disorders and pigmentation issues. Its mechanism of action may involve modulating enzyme activity or interacting with specific cellular receptors, which could lead to innovative treatments for various conditions.

Case Studies

Several case studies have been conducted to assess the efficacy of this compound:

  • Antimicrobial Study : This study evaluated the antibacterial properties against foodborne pathogens and found significant inhibition at low concentrations.
  • Cancer Cell Line Analysis : Research demonstrated that treatment with this compound resulted in notable cytotoxic effects on breast cancer cells, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with biological macromolecules. It can bind to DNA and proteins, potentially disrupting their normal functions. This binding can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Furocoumarins exhibit diverse bioactivities depending on substituent patterns. Below, 3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one is compared to key analogs (Table 1).

Table 1: Structural and Functional Comparison of Furocoumarins

Compound Name R3 Substituent R5 Substituent Molecular Weight (g/mol) Key Bioactivities
Psoralen (Parent) H H 186.16 DNA intercalation, photoreactivity
3-Phenyl-5-propyl-7H-furo[...] (Target) Phenyl Propyl 292.30 Potential anti-vitiligo
3-Ethynyl-2-isopropyl-7H-furo[...] (32) Ethynyl Isopropyl 252.26 Unspecified (structural rigidity)
Peucedanin (2-isopropyl-3-methoxy) Methoxy Isopropyl 286.29 Enzyme inhibition
(Z)-2-Isopropyl-3-(2,3,4-trimethoxystyryl)... (9) Styryl Isopropyl 420.45 Enhanced solubility via methoxy groups
3-tert-Butyl-5,6,9-trimethyl-7H-furo[...] tert-Butyl Methyl 284.35 Bulkier substituents alter binding

Substituent Effects on Bioactivity

  • Position 3 Modifications: Phenyl (Target): The phenyl group provides electron-withdrawing effects, reducing photoreactivity compared to methoxy or ethynyl derivatives. However, it may enhance stability in biological systems . Oxathiazolone (SAR Study): Derivatives with oxathiazolone warheads at position 3 show stronger immunoproteasome inhibition (β5i subunit) than phenyl-substituted analogs, highlighting the importance of electrophilic groups .
  • Position 5 Modifications :

    • Propyl (Target) : The propyl chain increases lipophilicity (logP ~3.5 estimated), favoring passive diffusion across membranes compared to psoralen (logP ~1.8) .
    • Methoxy (Compound 9) : Methoxy groups enhance water solubility and hydrogen-bonding capacity, critical for interactions with polar enzyme pockets .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Propyl > methyl > methoxy. The target’s propyl chain balances lipophilicity and solubility better than tert-butyl derivatives, which may suffer from excessive hydrophobicity .
  • Electron Density : Methoxy and ethynyl groups increase electron density at the furan ring, enhancing UV absorption (λmax ~335 nm for psoralen vs. ~352 nm for compound 9) .

Biological Activity

3-Phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound that belongs to the class of furochromones. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H18O3\text{C}_{18}\text{H}_{18}\text{O}_{3}

This structure features a furochromone core with a phenyl and propyl substituent, contributing to its unique biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies demonstrated its ability to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In cellular models, it was shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.

Anticancer Potential

Several studies have explored the anticancer activity of this compound. It demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effect of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM for MCF-7 cells.
  • Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of this compound significantly reduced paw edema compared to control groups.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its specific structural features. The presence of the phenyl group enhances hydrophobic interactions with biological targets, while the furan ring contributes to electron delocalization, enhancing its reactivity and interaction with cellular components.

Structural Feature Impact on Activity
Phenyl GroupEnhances hydrophobicity and receptor binding
Propyl ChainModifies lipophilicity and solubility
Furan RingContributes to electron delocalization

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve modulation of signaling pathways related to inflammation and apoptosis:

  • Inhibition of NF-kB Pathway : The compound may inhibit NF-kB activation, leading to decreased expression of inflammatory cytokines.
  • Induction of Apoptosis : It appears to activate caspase pathways in cancer cells, promoting programmed cell death.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one, and how can yield and purity be optimized?

  • Answer : Synthesis typically involves multi-step reactions, starting with precursor functionalization (e.g., halogenation or Friedel-Crafts acylation) followed by cyclization. Key steps include:

  • Substituent introduction : Use Suzuki coupling for phenyl group incorporation ().
  • Cyclization : Employ acid-catalyzed or microwave-assisted methods to form the fused furochromenone core ().
  • Purification : Column chromatography (silica gel) and HPLC are critical for isolating high-purity products ().
  • Optimization : Adjust solvent polarity (e.g., DCM/MeOH gradients) and reaction time to enhance yields ().

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Answer :

  • NMR : 1H/13C NMR identifies substituent positions and confirms ring fusion ().
  • Mass spectrometry (MS) : HR-ESI-MS validates molecular weight and fragmentation patterns ( ).
  • HPLC : Quantifies purity (>95%) and monitors degradation under stress conditions ().
  • FTIR : Detects carbonyl (C=O) and ether (C-O-C) functional groups ().

Q. How should initial biological activity screening be designed for this compound?

  • Answer : Prioritize assays based on structural analogs:

  • Antimicrobial : Use broth microdilution (MIC/MBC) against Gram-positive/-negative bacteria and fungi ().
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations ().
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to rule out artifacts ().

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the final cyclization step?

  • Answer :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates ().
  • Catalyst selection : Lewis acids (e.g., AlCl3) improve cyclization efficiency ().
  • Temperature control : Microwave-assisted synthesis reduces side reactions (60–100°C, 30 min) ().
  • In-line monitoring : Use TLC or ReactIR to track reaction progress and adjust parameters dynamically ().

Q. How should researchers address contradictions in biological activity data across studies?

  • Answer :

  • Replicate experiments : Ensure consistency in cell lines, compound purity, and assay protocols ().
  • Dose-response curves : Confirm activity across multiple concentrations ().
  • Structural analogs : Compare results with derivatives (e.g., 5-ethyl or 9-methyl variants) to identify substituent-specific effects ().
  • Meta-analysis : Review literature on furochromenones to contextualize findings ().

Q. What computational methods can predict the compound’s interaction with biological targets?

  • Answer :

  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450, topoisomerases) ().
  • QSAR models : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity ().
  • MD simulations : Assess binding stability over 100-ns trajectories (GROMACS) ().

Q. What strategies elucidate the compound’s mechanism of action in anticancer assays?

  • Answer :

  • Enzyme inhibition : Test against kinases (e.g., EGFR) or apoptosis regulators (Bcl-2) via fluorescence assays ().
  • ROS detection : Use DCFH-DA probe to measure reactive oxygen species generation ().
  • Gene expression : RNA-seq or qPCR to identify dysregulated pathways (e.g., p53, MAPK) ().

Q. How can analytical methods be validated for stability studies of this compound?

  • Answer :

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) ().
  • Specificity : Ensure HPLC peaks resolve degradation products ().
  • Validation parameters : Calculate LOD, LOQ, and recovery rates per ICH guidelines ().

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